molecular formula C10H6F3NO B8289396 3-Acetyl-5-(trifluoromethyl)benzonitrile

3-Acetyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B8289396
M. Wt: 213.16 g/mol
InChI Key: YNAURASVZQLQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-(trifluoromethyl)benzonitrile (CAS 1057667-30-7) is a substituted benzonitrile derivative of high interest in medicinal chemistry and pharmaceutical research. It has a molecular formula of C10H6F3NO and a molecular weight of 213.16 g/mol . This compound features a benzonitrile core substituted with an acetyl group at the meta- position and a trifluoromethyl (CF3) group also at the meta- position, creating a strongly electron-deficient aromatic system . Benzonitrile derivatives are crucial scaffolds in drug discovery. The nitrile group (CN) is a common and biocompatible functionality in pharmaceuticals, found in over 30 approved drugs and numerous clinical candidates . It often acts as a key hydrogen bond acceptor, mimicking carbonyl groups of natural steroids to optimize interactions with enzyme active sites . In drug-receptor binding, the nitrile can form critical hydrogen bonds with amino acid residues such as serine, arginine, or glutamine, and can also participate in polar interactions within sterically congested binding pockets due to its small steric demand . The presence of both the powerful electron-withdrawing trifluoromethyl group and the acetyl group makes this compound a valuable and versatile intermediate. It is primarily used in the synthesis of more complex molecules for research, including potential inhibitors for various biological targets, and in the development of fluorinated materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

3-acetyl-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H6F3NO/c1-6(15)8-2-7(5-14)3-9(4-8)10(11,12)13/h2-4H,1H3

InChI Key

YNAURASVZQLQRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1)
  • Molecular Formula : C₈H₃F₄N
  • Key Differences : Replaces the acetyl group with a fluorine atom.
  • Properties : Light yellow liquid (density: 1.35 g/cm³), soluble in organic solvents. The fluorine atom, while electron-withdrawing, is less sterically bulky than acetyl, enhancing its use as a precursor in continuous flow synthesis for agrochemicals (e.g., pesticides) and polymers .
  • Reactivity : The absence of an acetyl group reduces opportunities for nucleophilic addition, limiting its versatility compared to 3-acetyl derivatives.
3-Chloro-5-(trifluoromethyl)benzonitrile (CAS 57381-51-8)
  • Molecular Formula : C₈H₃ClF₃N
  • Key Differences : Chlorine substituent instead of acetyl.
  • Applications : Widely used in halogenated intermediates for pharmaceuticals and herbicides. The chlorine atom enhances electrophilic substitution reactivity but introduces environmental concerns (e.g., hazard code R51/53 for aquatic toxicity) .
3-Methyl-5-(trifluoromethyl)benzonitrile (CAS 261952-04-9)
  • Molecular Formula : C₉H₆F₃N
  • Key Differences : Methyl group (-CH₃) instead of acetyl.
  • Properties : Methyl is electron-donating, increasing electron density at the benzene ring. This contrasts with the acetyl group’s electron-withdrawing nature, which polarizes the nitrile group, enhancing its reactivity in cyanation reactions .
Doravirine-Related Derivatives
  • Example: 4-Amino-2-(trifluoromethyl)benzonitrile (impurity in doravirine synthesis).
  • Key Differences: Amino group (-NH₂) at the 4-position.
  • Impact: The amino group enables hydrogen bonding, improving solubility in aqueous systems. This contrasts with 3-acetyl derivatives, which are more lipophilic and suited for hydrophobic drug targets .
4-Amino-5-methoxy-2-(trifluoromethyl)benzonitrile
  • Synthesis : Derived via Ullmann coupling, highlighting the versatility of trifluoromethylbenzonitriles in medicinal chemistry.
  • Applications : Intermediate in Selective Androgen Receptor Modulators (SARMs), where the methoxy group fine-tunes receptor binding .
Agrochemical Intermediates
  • 3-Fluoro-5-(trifluoromethyl)benzonitrile : Used in pesticides due to its environmental resistance. Its liquid state facilitates large-scale production via continuous flow techniques .
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile : Synthesized from benzamide precursors, emphasizing the role of halogenation in enhancing agrochemical stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Acetyl-5-(trifluoromethyl)benzonitrile 1057667-30-7 C₁₀H₆F₃NO 213.16 Acetyl, -CF₃ Pharmaceutical intermediates
3-Fluoro-5-(trifluoromethyl)benzonitrile 149793-69-1 C₈H₃F₄N 189.11 F, -CF₃ Agrochemicals, polymers
3-Chloro-5-(trifluoromethyl)benzonitrile 57381-51-8 C₈H₃ClF₃N 205.56 Cl, -CF₃ Herbicides, environmental hazards
3-Methyl-5-(trifluoromethyl)benzonitrile 261952-04-9 C₉H₆F₃N 185.15 CH₃, -CF₃ Organic synthesis, electronic materials
4-Amino-2-(trifluoromethyl)benzonitrile N/A C₈H₅F₃N₂ 186.13 -NH₂, -CF₃ Doravirine impurity control

Q & A

Q. Table 1: Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield Optimization Strategy
TrifluoromethylationCuI, CF₃I, DMF, 80°CUse excess CF₃I (1.5 equiv)
AcetylationAcetyl chloride, AlCl₃, CH₂Cl₂Slow addition to control exotherm
Nitrile FormationKCN, DMSO, 120°CReplace KCN with TMSCN for safety

Q. Table 2: Comparative Biological Activity of Analogues

CompoundEnzyme InhibitedIC₅₀ (µM)Reference
This compoundFarnesyltransferase0.89
3-Fluoro-5-(trifluoromethyl)benzonitrileSame enzyme1.45
5-Methoxy analogueGeranylgeranyltransferase2.10

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